molecular formula C22H25N3O2S B2973394 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone CAS No. 422532-62-5

1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone

Cat. No. B2973394
CAS RN: 422532-62-5
M. Wt: 395.52
InChI Key: JYQFZVKYVKFGLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .


Molecular Structure Analysis

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .

Scientific Research Applications

Anticonvulsant Activity

Quinazoline derivatives have been studied for their potential as anticonvulsants. They act on the GABA_A receptor agonists, providing protection against seizures induced by chemicals like pentylenetetrazol (PTZ) . This suggests that our compound could be explored for its efficacy in seizure control, potentially offering a new avenue for the treatment of epilepsy and related disorders.

Anticancer Properties

Some quinazoline compounds have shown promising results in inhibiting the proliferation of cancer cells . They have been evaluated against various human cancer cell lines, and certain derivatives have demonstrated significant antitumor activity. This indicates that our compound may be developed as a novel antitumor agent, contributing to the ongoing fight against cancer.

Pharmacological Diversification

Quinazoline hybrids have been created by combining different pharmacophores to enhance their biological activity . These hybrids can target multiple pathways simultaneously, which is beneficial in complex diseases like cancer. The compound could be part of such hybridization efforts to create multifaceted drugs.

Antimicrobial and Antiviral Applications

Quinazoline derivatives are known for their antimicrobial properties, including activity against bacteria and viruses . This makes them valuable in the development of new antibiotics and antiviral agents, especially in an era where antibiotic resistance is a growing concern.

Enzyme Inhibition

Quinazolines have been identified as inhibitors of various enzymes, which is crucial in the treatment of diseases like diabetes. For instance, certain derivatives are known to inhibit DPP-4, an enzyme involved in glucose metabolism . This suggests potential applications of our compound in the management of metabolic disorders.

Biological Studies

The structural features of quinazolines make them important in biological studies, particularly in understanding cell signaling and regulatory mechanisms . They can serve as tools in biochemical research to dissect complex biological pathways and identify new therapeutic targets.

Mechanism of Action

Target of Action

The primary targets of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone are receptor tyrosine kinases (RTKs) such as MET . These RTKs play a key role in the initiation and progression of various types of cancer .

Mode of Action

1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone interacts with its targets by inhibiting the MET kinase . This inhibition is achieved by the compound binding to the kinase, thereby preventing its activation and subsequent signaling .

Biochemical Pathways

The inhibition of MET kinase by 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone affects various biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The compound’s action on these pathways leads to a decrease in cancer cell growth and an increase in apoptosis .

Pharmacokinetics

It is known that the use of multiple drug combinations can lead to altered pharmacokinetics, potentially resulting in severe unintended outcomes .

Result of Action

The result of the action of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone is a significant suppression of cancer cell growth in spheroid cultures and an induction of apoptosis in MET overexpressing cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics . Additionally, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can also affect the compound’s action .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their structure. Some quinazoline derivatives have been found to exhibit neurotoxicity .

Future Directions

The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

properties

IUPAC Name

1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQFZVKYVKFGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

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